(Butylamino)-N-prop-2-enylformamide
Overview
Description
“Butylamino” suggests that the compound contains a butyl group (a four-carbon chain) attached to an amino group (NH2). “N-prop-2-enylformamide” suggests the presence of a prop-2-enyl group (a three-carbon chain with a double bond) attached to a formamide group (HCONH2). Without more specific information or a structural diagram, it’s difficult to provide a more detailed description .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a suitable carboxylic acid or its derivative . The exact methods would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure analysis of a compound involves determining its molecular formula, the arrangement of atoms, and the types of chemical bonds present . Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are often used .Chemical Reactions Analysis
Amines, like the butylamino group in this compound, are known to undergo reactions such as alkylation, acylation, and condensation with carbonyls . The specific reactions that “(Butylamino)-N-prop-2-enylformamide” might undergo would depend on its exact structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity . These properties are determined by the compound’s molecular structure and the types of chemical bonds it contains .Scientific Research Applications
1. Zika Virus Inhibition
(Butylamino)-N-prop-2-enylformamide derivatives, such as SBI-0090799, have shown effectiveness in inhibiting Zika virus (ZIKV) replication. This is achieved by preventing the formation of the virus's replication compartments in the endoplasmic reticulum, a novel approach to antiviral treatment (Riva et al., 2021).
2. Chemical Synthesis and Characterization
These compounds are often synthesized through multicomponent reactions, such as the Ugi reaction, and characterized using techniques like NMR and mass spectrometry. An example includes the synthesis of N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide (Ganesh et al., 2016).
3. Photocatalytic Degradation Studies
Compounds with similar structures have been studied in photocatalytic degradation processes. For instance, salbutamol, which contains a tert-butylamino group, undergoes degradation under simulated solar irradiation using titanium dioxide as a photocatalyst (Sakkas et al., 2007).
4. Antifouling Applications
Derivatives like Irgarol 1051, containing a tert-butylamino group, are used in antifouling paints for boats. Studies have focused on their environmental impact and degradation pathways, highlighting the importance of understanding the ecological effects of these compounds (Dahl & Blanck, 1996).
5. Medical Chemistry and Drug Design
In medical chemistry, these compounds are explored for their potential in drug design. For instance, investigating the lactam side chain length in indenoisoquinolines, which include butylamino derivatives, for optimal topoisomerase I inhibition and cytotoxicity in cancer treatment (Morrell et al., 2007).
6. Material Science Applications
These compounds are also relevant in material science, for example, in the synthesis and characterization of zinc AP-MOCVD precursors for the growth of ZnO films. This demonstrates their utility in advanced material fabrication (Matthews et al., 2006).
Mechanism of Action
Target of Action
(Butylamino)-N-prop-2-enylformamide, hereafter referred to as BNPFA, is a complex compound with a unique mechanism of action. Similar compounds such as butylamine have been shown to interact with various biological targets .
Mode of Action
This typically involves binding to a specific receptor or enzyme, which then triggers a series of biochemical reactions .
Biochemical Pathways
The specific biochemical pathways affected by BNPFA are currently unknown. Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drugSimilar compounds such as butaphosphan have been shown to be rapidly absorbed and eliminated, with the elimination rate being dependent on factors such as water temperature .
Result of Action
For example, butaphosphan has been used as a stress-attenuating agent in aquaculture, indicating that it may have a beneficial effect on the health and well-being of aquatic organisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, light intensity, and water content in the soil have been shown to influence the toxicity of similar compounds
Safety and Hazards
Future Directions
The future directions for research on a compound depend on its properties and potential applications. For example, if “(Butylamino)-N-prop-2-enylformamide” shows promising biological activity, future research might focus on optimizing its synthesis, studying its mechanism of action, or exploring its potential as a therapeutic agent .
Properties
IUPAC Name |
1-butyl-3-prop-2-enylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-5-7-10-8(11)9-6-4-2/h4H,2-3,5-7H2,1H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQOXGOQVWKVJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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